Methyl 3-hydroxy-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate
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Overview
Description
Methyl 3-hydroxy-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate is an organic compound that features a benzoate ester functional group. The compound is characterized by the presence of a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom. This structural motif is significant in various natural products and synthetic compounds due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate typically involves the esterification of 3-hydroxy-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: 3-oxo-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate.
Reduction: 3-hydroxy-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-hydroxy-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The tetrahydropyran ring can also contribute to the compound’s stability and reactivity in biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxybenzoate: Lacks the tetrahydropyran ring, making it less stable and less reactive.
Methyl 5-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate: Similar structure but lacks the hydroxyl group, affecting its reactivity and biological activity.
Uniqueness
Methyl 3-hydroxy-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate is unique due to the presence of both the hydroxyl group and the tetrahydropyran ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 3-hydroxy-5-(oxan-4-ylmethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-17-14(16)11-6-12(15)8-13(7-11)19-9-10-2-4-18-5-3-10/h6-8,10,15H,2-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWYNBKBQQHAEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)OCC2CCOCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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